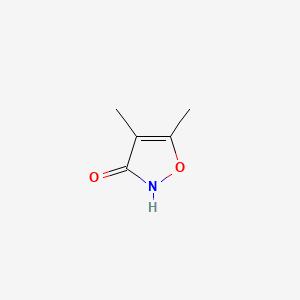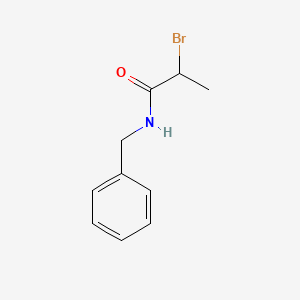
N-Benzyl-2-bromopropanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Benzyl-2-bromopropanamide and its derivatives often involves multi-component reactions or specific bromination techniques. For instance, enantioselective reactions of 2-bromopropanamides with primary, secondary, or tertiary amines have been explored for the synthesis of alaninamides, highlighting the versatility of 2-bromopropanamide derivatives in organic synthesis (D'angeli et al., 1991). Moreover, novel methodologies for the synthesis of N-Benzyl-2-bromopropanamide derivatives have been developed, such as the intramolecular photocyclization of N-(2-bromoalkanoyl) derivatives of 2-acylanilines via hydrogen abstraction, showcasing innovative approaches to obtain complex molecular structures (Nishio et al., 2005).
Molecular Structure Analysis
The molecular structure of N-Benzyl-2-bromopropanamide derivatives has been elucidated through various analytical techniques, including crystal structure analysis and spectroscopic methods. For example, the crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide revealed insights into the supramolecular packing array involving hydrogen bonds and intermolecular interactions, providing a deeper understanding of the molecular geometry and stability of such compounds (Polo et al., 2019).
Chemical Reactions and Properties
N-Benzyl-2-bromopropanamide undergoes various chemical reactions, highlighting its reactivity and functional group transformations. For instance, the photocyclization of N-(2-bromoalkanoyl) derivatives has been studied for the synthesis of cyclic compounds, demonstrating the potential of N-Benzyl-2-bromopropanamide in complex molecular synthesis (Nishio et al., 2005).
Physical Properties Analysis
The physical properties of N-Benzyl-2-bromopropanamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis. The synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives provided insights into the physical properties and stability of these compounds, which is essential for their potential use in catalysis and material science (Binzet et al., 2009).
Chemical Properties Analysis
The chemical properties of N-Benzyl-2-bromopropanamide, including its reactivity, stability, and interaction with other chemical species, have been explored through various studies. The compound's ability to participate in carbonylative synthesis reactions and its application in the development of molecularly imprinted polymers highlight its versatile chemical behavior and potential for innovative chemical transformations (Wu et al., 2014; Sobiech et al., 2022).
Wissenschaftliche Forschungsanwendungen
Photochemical Benzylic Bromination
- Scientific Field: Organic & Biomolecular Chemistry .
- Summary of the Application: This application involves the use of N-Benzyl-2-bromopropanamide in photochemical benzylic bromination, a method within synthetic organic photochemistry . This process is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) .
- Methods of Application: The reactivity of N-Benzyl-2-bromopropanamide has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates . This has led to the development of a p-methoxybenzyl bromide generator for PMB protection .
- Results or Outcomes: The application was successfully demonstrated on a pharmaceutically relevant intermediate on an 11 g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .
Nonlinear Optical Properties
- Scientific Field: Materials Science .
- Summary of the Application: N-Benzyl-2-bromopropanamide is used in the development of second-order non-centrosymmetric nonlinear optical (NLO) single crystals . These crystals have wide application areas, including optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies .
- Methods of Application: The crystals are developed by a slow evaporation solution growth synthesis method . A single-crystal XRD analysis is used to predict the crystallographic properties of the developed crystals .
- Results or Outcomes: The synthesized material was found to have 79% transmittance and its cut-off wavelength was 244 nm . The SHG efficiency of the material is about 2.5 times greater than that of the KDP material .
Safety And Hazards
N-Benzyl-2-bromopropanamide is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Eigenschaften
IUPAC Name |
N-benzyl-2-bromopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHQJFAUJYBAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031756 | |
| Record name | N-Benzyl-2-bromopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-bromopropanamide | |
CAS RN |
6653-71-0, 75995-58-3 | |
| Record name | 2-Bromo-N-(phenylmethyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6653-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionamide, N-benzyl-2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006653710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 2-bromo-N-(phenylmethyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075995583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-2-bromopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




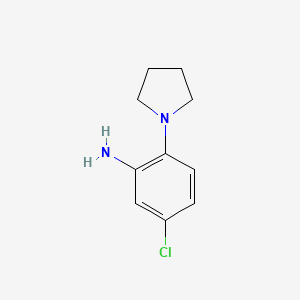

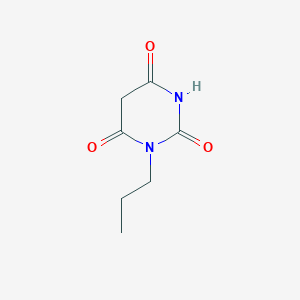
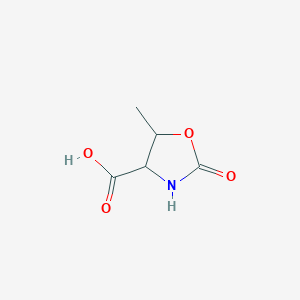
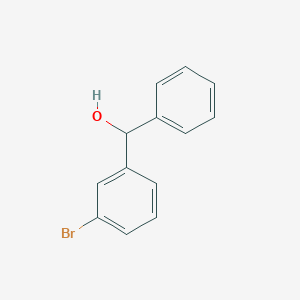
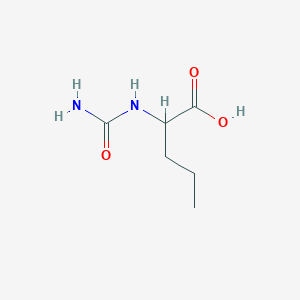
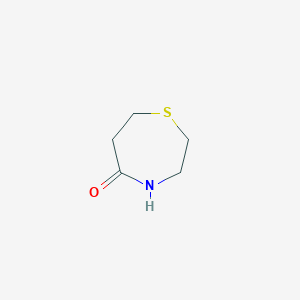
![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)
![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)


